REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.C([Sn](CCCC)(CCCC)[C:15]1[S:19][CH:18]=[N:17][CH:16]=1)CCC.[F-].[Cs+]>[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:8][C:6]1[CH:5]=[C:4]([CH3:9])[N:3]=[C:2]([C:15]2[S:19][CH:18]=[N:17][CH:16]=2)[CH:7]=1 |f:2.3,^1:35,37,56,75|
|
Name
|
|
Quantity
|
29 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=C1)Cl)C
|
Name
|
|
Quantity
|
66 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C1=CN=CS1)(CCCC)CCCC
|
Name
|
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
CuI
|
Quantity
|
8 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2 dram vial equipped with a stir bar
|
Type
|
CUSTOM
|
Details
|
The vial was capped with a septum
|
Type
|
CUSTOM
|
Details
|
screw-cap
|
Type
|
ADDITION
|
Details
|
To the vial was added
|
Type
|
CUSTOM
|
Details
|
degassed DMF (1 mL)
|
Type
|
CUSTOM
|
Details
|
was placed in a 80° C.
|
Type
|
TEMPERATURE
|
Details
|
heating block
|
Type
|
CUSTOM
|
Details
|
was then directly purified via C18 chromatography (water:MeOH w/0.1% TFA)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=C1)C)C1=CN=CS1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |